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Compound of Interest

Compound Name: 2-(6-Bromopyridin-2-yl)acetic acid

Cat. No.: B3026759

This technical guide provides an in-depth analysis of the expected spectroscopic data for the
compound 2-(6-Bromopyridin-2-yl)acetic acid (CAS No. 1093879-46-9).[1][2][3][4] As a
valuable building block in medicinal chemistry and materials science, a thorough understanding
of its structural features through spectroscopic analysis is paramount for researchers,
scientists, and drug development professionals. This document will detail the theoretical
underpinnings and predicted spectral characteristics for Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a
comprehensive reference for the identification and characterization of this molecule.

Molecular Structure and Overview

2-(6-Bromopyridin-2-yl)acetic acid possesses a pyridine ring substituted with a bromine atom
at the 6-position and an acetic acid moiety at the 2-position. This substitution pattern dictates a
unique electronic environment for each atom, which in turn governs its spectroscopic behavior.

The molecular formula is C7HeBrNO2 and the molecular weight is 216.03 g/mol .[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Due to the absence of publicly available experimental spectra for 2-(6-
Bromopyridin-2-yl)acetic acid, the following data is predicted based on established principles
of NMR theory and analysis of structurally similar compounds.

'H NMR Spectroscopy
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Experimental Considerations: A standard *H NMR experiment would be conducted by
dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds), with tetramethylsilane (TMS) as an internal standard. The choice of
solvent can influence the chemical shift of the acidic proton of the carboxylic acid.

Predicted *H NMR Spectrum: The *H NMR spectrum is expected to show signals
corresponding to the three aromatic protons on the pyridine ring and the two protons of the
methylene group. The carboxylic acid proton will likely appear as a broad singlet at a downfield

chemical shift.

Table 1: Predicted *H NMR Data for 2-(6-Bromopyridin-2-yl)acetic acid
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Causality of
Chemical Shift
and Coupling

~10-12 Broad Singlet

1H

-COOH

The acidic proton
is highly
deshielded and
its signal is often
broad due to
hydrogen
bonding and
exchange with
trace amounts of

water.

~7.6-7.8 Triplet

1H

H4

The proton at the
4-position is
coupled to both
H3 and H5,
resulting in a
triplet. Its
chemical shift is
influenced by the
electron-
withdrawing
nitrogen and

bromine atoms.

~7.3-7.5 Doublet

1H

H5

This proton is
coupled to the
H4 proton,
appearing as a
doublet. It is
upfield relative to
H3 due to its
meta-position
relative to the
electron-

withdrawing
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acetic acid

group.

Coupled to the
H4 proton, this
proton appears
as a doublet. Its
~7.2-7.4 Doublet 1H H3 proximity to the
acetic acid group
results in a
downfield shift

compared to H5.

The methylene
protons are
adjacent to the
electron-
withdrawing
pyridine ring and
carboxylic acid

~3.8-4.0 Singlet oH CHa group,- causTg a
downfield shift.
They are
expected to
appear as a
singlet as there
are no adjacent
protons to couple
with.

3C NMR Spectroscopy

Experimental Considerations: A standard 3C NMR experiment, often proton-decoupled, would
be performed on the same sample prepared for tH NMR.

Predicted 13C NMR Spectrum: The spectrum will display seven distinct signals corresponding to
the seven carbon atoms in the molecule.
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Table 2: Predicted 3C NMR Data for 2-(6-Bromopyridin-2-yl)acetic acid

Chemical Shift (6, ppm) Assignment Causality of Chemical Shift

The carbonyl carbon of the

carboxylic acid is highl
~170-175 C=0 Y i

deshielded and appears

significantly downfield.

This carbon is attached to the

nitrogen and the acetic acid
~158-162 C2 . N

group, leading to a significant

downfield shift.

The carbon bearing the

bromine atom is deshielded
~140-145 C6 o

due to the electronegativity of

bromine and the ring nitrogen.

The chemical shift of this
~138-142 C4 carbon is influenced by the

nitrogen and bromine atoms.

This carbon is expected to be
~125-130 C5 _ _ _ _
in the typical aromatic region.

Similar to C5, this carbon's
~120-125 C3 resonance will be in the

aromatic region.

The methylene carbon is

shifted downfield due to the
~40-45 -CHa- , _ _

adjacent electron-withdrawing

groups.

Infrared (IR) Spectroscopy

Experimental Considerations: The IR spectrum can be obtained using a Fourier Transform
Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet
or an attenuated total reflectance (ATR) accessory).
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Predicted IR Spectrum: The IR spectrum will be characterized by absorptions corresponding to
the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 2-(6-Bromopyridin-2-yl)acetic acid

Frequency Range . ) . .
( ) Vibration Functional Group Rationale
cm-

The broadness of this

peak is a hallmark of
2500-3300 (broad) O-H stretch Carboxylic Acid the hydrogen-bonded

hydroxyl group in the

carboxylic acid dimer.

This strong absorption
_ , is characteristic of the
~1700-1725 C=0 stretch Carboxylic Acid )
carbonyl group in a

carboxylic acid.

These absorptions are

typical for the
~1550-1600 C=C and C=N stretch Pyridine Ring stretching vibrations

within an aromatic

heterocyclic ring.

The scissoring
~1400-1450 C-H bend -CHa- vibration of the

methylene group.

The stretching

vibration of the
~1200-1300 C-O stretch Carboxylic Acid carbon-oxygen single

bond in the carboxylic

acid.

) The stretching
Bromo-substituted o
~1000-1100 C-Br stretch o vibration of the
Pyridine )
carbon-bromine bond.
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Mass Spectrometry (MS)

Experimental Considerations: Mass spectral data can be acquired using various ionization
techniques, such as Electron lonization (EI) or Electrospray lonization (ESI). High-resolution
mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the
elemental composition.

Predicted Mass Spectrum: The mass spectrum will show the molecular ion peak and several
fragment ions. A key feature will be the isotopic pattern of bromine (7°Br and 8!Br are present in
approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Molecular lon: The molecular ion peak [M]*e is expected at m/z 215 and 217, corresponding to
the isotopes of bromine.

Key Fragmentation Pathways:

o Loss of the Carboxyl Group: A primary fragmentation pathway is the loss of the -COOH
group (45 Da), leading to a significant fragment ion.

o Decarboxylation: Loss of CO:z (44 Da) from the molecular ion is another common
fragmentation for carboxylic acids.

o Cleavage of the Acetic Acid Side Chain: The bond between the methylene group and the
pyridine ring can cleave, leading to fragments corresponding to the bromopyridinylmethyl
cation and the acetic acid radical.

Table 4: Predicted Key Fragment lons in the Mass Spectrum of 2-(6-Bromopyridin-2-yl)acetic

acid
m/z (for 7°Br/'Br) Proposed Fragment
215/ 217 [M]*e (Molecular lon)
170/ 172 [M - COOH]*
171/173 [M - CO]*e
172 /174 [CeHsBrN]*s (Bromopyridinylmethyl cation)
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Visualization of Molecular Structure and
Fragmentation

To further aid in the understanding of the molecular structure and its likely behavior in a mass
spectrometer, the following diagrams are provided.

Caption: Molecular structure of 2-(6-Bromopyridin-2-yl)acetic acid.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. achemtek.com [achemtek.com]

2. appchemical.com [appchemical.com]

3. veeprho.com [veeprho.com]

4. 2-(6-Bromopyridin-2-yl) Acetic Acid - CAS - 1093879-46-9 | Axios Research [axios-
research.com]

To cite this document: BenchChem. [Spectroscopic Characterization of 2-(6-Bromopyridin-2-
yl)acetic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3026759#spectroscopic-data-nmr-ir-ms-for-2-6-
bromopyridin-2-yl-acetic-acid]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3026759?utm_src=pdf-body
https://www.benchchem.com/product/b3026759?utm_src=pdf-body-img
https://www.benchchem.com/product/b3026759?utm_src=pdf-custom-synthesis
https://www.achemtek.com/products/0104-000676
https://www.appchemical.com/products/1093879-46-9?cate_name=Life%20Science&cate2_name=Chemistry&cate_id=5&cate2_id=1&pro_name=2-(6-bromopyridin-2-yl)acetic%20acid&keyword=
https://veeprho.com/impurities/1093879-46-9-2-6-bromopyridin-2-yl-acetic-acid/
https://www.axios-research.com/2-6-bromopyridin-2-yl-acetic-acid
https://www.axios-research.com/2-6-bromopyridin-2-yl-acetic-acid
https://www.benchchem.com/product/b3026759#spectroscopic-data-nmr-ir-ms-for-2-6-bromopyridin-2-yl-acetic-acid
https://www.benchchem.com/product/b3026759#spectroscopic-data-nmr-ir-ms-for-2-6-bromopyridin-2-yl-acetic-acid
https://www.benchchem.com/product/b3026759#spectroscopic-data-nmr-ir-ms-for-2-6-bromopyridin-2-yl-acetic-acid
https://www.benchchem.com/product/b3026759#spectroscopic-data-nmr-ir-ms-for-2-6-bromopyridin-2-yl-acetic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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